3-Chloro-4-ethoxy-5-propoxyphenol

Description

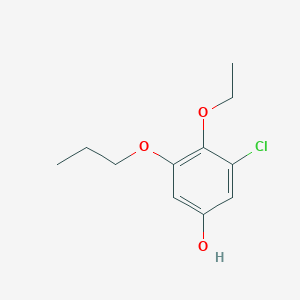

3-Chloro-4-ethoxy-5-propoxyphenol (CAS: 1881322-07-1) is a substituted phenolic compound with the molecular formula C₁₁H₁₅ClO₃ and a molar mass of 230.69 g/mol. Its structure features a phenol core substituted with chlorine (Cl) at the 3-position, ethoxy (OCH₂CH₃) at the 4-position, and propoxy (OCH₂CH₂CH₃) at the 5-position. Key physicochemical properties include:

- Density: 1.169 ± 0.06 g/cm³ (predicted)

- Boiling Point: 341.6 ± 37.0 °C (predicted)

- pKa: 9.21 ± 0.23 (predicted) .

The electron-withdrawing chlorine and electron-donating alkoxy groups create a balanced electronic environment, moderating its acidity compared to unsubstituted phenol (pKa ~10). The high boiling point suggests strong intermolecular hydrogen bonding and van der Waals interactions, while the density reflects moderate molecular packing efficiency. This compound is hypothesized to serve as an antioxidant, disinfectant, or intermediate in organic synthesis due to its phenolic reactivity and substituent-derived solubility .

Properties

IUPAC Name |

3-chloro-4-ethoxy-5-propoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO3/c1-3-5-15-10-7-8(13)6-9(12)11(10)14-4-2/h6-7,13H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHBRTNAJPVCEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C(=CC(=C1)O)Cl)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-ethoxy-5-propoxyphenol typically involves the introduction of chloro, ethoxy, and propoxy groups onto a phenol ring. One common method is through the reaction of 3-chlorophenol with ethyl and propyl halides in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the ethoxy and propoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-ethoxy-5-propoxyphenol can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The chloro group can be reduced to a hydroxyl group.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Hydroxy derivatives.

Substitution: Amino or thio derivatives.

Scientific Research Applications

3-Chloro-4-ethoxy-5-propoxyphenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be studied for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Research may explore its potential as a lead compound for drug development.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethoxy-5-propoxyphenol depends on its specific application. For instance, if it exhibits antimicrobial activity, it may act by disrupting microbial cell membranes or inhibiting essential enzymes. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with cellular components.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituted Phenolic Derivatives

- Implications: The carboxylic acid group significantly lowers the pKa (estimated 4–5), enhancing water solubility and reactivity in esterification or polymerization reactions. The methoxy group may reduce steric hindrance compared to ethoxy/propoxy, favoring electrophilic substitution .

Heterocyclic Analogues

- 5-(3-Chlorophenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylene]amino}-4H-1,2,4-triazole-3-thiol (CAS: 72548-96-0): Molecular Formula: C₁₇H₁₅ClN₄O₂S Key Features: Incorporates a triazole ring, thiol (–SH), and dimethoxybenzylidene group. Implications: The triazole-thiol motif is common in medicinal chemistry (e.g., antifungal agents). The thiol group enables disulfide bonding or metal coordination, while the triazole enhances π-π stacking in biological target binding .

Ester and Ketone Derivatives

- Implications: Fluorine’s electronegativity increases metabolic stability, while the ester improves lipophilicity for drug delivery. The ketone enables nucleophilic additions or reductions in synthesis .

Physicochemical Property Comparison

*Estimated based on carboxylic acid functional group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.